molecular formula C16H21NO5 B4579642 8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4579642
M. Wt: 307.34 g/mol
InChI Key: UVZSWEBCQUMCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as DBO, is a novel compound that has been synthesized and studied for its potential scientific applications. DBO belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research has focused on the synthesis and structural characterization of oxaspirocyclic compounds, which are closely related to "8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane." Studies detail the synthesis of new compounds and their crystal structures, elucidating the molecular arrangements and interactions within the crystal lattice. Such investigations provide insights into the design and development of novel materials with potential applications in various technological domains (Jiang & Zeng, 2016).

Anticancer Activity

Research into derivatives of 1-thia-azaspiro[4.5]decane, which shares a structural resemblance with "this compound," has shown moderate to high anticancer activities against various cancer cell lines. This highlights the compound's potential in the development of new anticancer agents (Flefel et al., 2017).

Nonlinear Optical Materials

Studies have identified compounds structurally related to "this compound" as potential materials for nonlinear optical applications. These materials exhibit promising properties for use in optical devices, such as frequency doublers for laser diodes, highlighting the importance of structural analysis and synthesis in the development of new materials for technological applications (Kagawa et al., 1994).

Environmental Applications

Research on calix[4]arene derivatives incorporating structures similar to "this compound" has demonstrated their effectiveness in the removal of carcinogenic azo dyes and aromatic amines from water. This application is critical for the development of new materials for environmental remediation and water purification processes (Akceylan et al., 2009).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-8-6-16(7-9-17)21-10-11-22-16/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZSWEBCQUMCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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